Bis(2-mercaptoethyl) succinate
Overview
Description
Bis(2-mercaptoethyl) succinate is a chemical compound with the molecular formula C8H14O4S2. It is known for its unique structure, which includes two mercaptoethyl groups attached to a succinate backbone. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-mercaptoethyl) succinate can be synthesized through the reaction of succinic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Succinic acid+2×2-mercaptoethanol→Bis(2-mercaptoethyl) succinate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2-mercaptoethyl) succinate undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the mercapto groups under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated derivatives
Scientific Research Applications
Bis(2-mercaptoethyl) succinate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of bis(2-mercaptoethyl) succinate involves its ability to interact with metal ions and proteins through its mercapto groups. These interactions can lead to the formation of stable complexes, which are useful in various applications such as metal detoxification and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-mercaptoethyl) ether
- Bis(2-mercaptoethyl) sulfide
- N,N′ Bis-(2-mercaptoethyl) isophthalamide
Uniqueness
Bis(2-mercaptoethyl) succinate is unique due to its succinate backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to other similar compounds that may only have mercapto groups without additional reactive sites.
Properties
IUPAC Name |
bis(2-sulfanylethyl) butanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c9-7(11-3-5-13)1-2-8(10)12-4-6-14/h13-14H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRKIZSQDCBGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCS)C(=O)OCCS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886406 | |
Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60642-67-3 | |
Record name | 1,4-Bis(2-mercaptoethyl) butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60642-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060642673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-mercaptoethyl) succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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